molecular formula C13H17N3O7 B12757284 3,5-Dinitro-4-((1-ethyl-2-hydroxypropyl)amino)-2-methylbenzoic acid CAS No. 127971-57-7

3,5-Dinitro-4-((1-ethyl-2-hydroxypropyl)amino)-2-methylbenzoic acid

Cat. No.: B12757284
CAS No.: 127971-57-7
M. Wt: 327.29 g/mol
InChI Key: HEGGKPOLCPEWLI-UHFFFAOYSA-N
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Description

3,5-Dinitro-4-((1-ethyl-2-hydroxypropyl)amino)-2-methylbenzoic acid is a synthetic organic compound It is characterized by the presence of nitro groups, an amino group, and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-4-((1-ethyl-2-hydroxypropyl)amino)-2-methylbenzoic acid typically involves multiple steps:

    Amination: The substitution of a nitro group with an amino group, often using reducing agents such as tin and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the positions ortho and para to the nitro groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Tin and hydrochloric acid, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding diamine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Use in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dinitro-4-((1-ethyl-2-hydroxypropyl)amino)-2-methylbenzoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The nitro groups could participate in redox reactions, while the amino and hydroxyl groups could form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects.

    3,5-Dinitrobenzoic acid: Similar structure but lacks the amino and alkyl groups.

    4-Amino-2-methylbenzoic acid: Similar structure but lacks the nitro groups.

Uniqueness

3,5-Dinitro-4-((1-ethyl-2-hydroxypropyl)amino)-2-methylbenzoic acid is unique due to the combination of nitro, amino, and carboxylic acid groups on the benzene ring, along with the 1-ethyl-2-hydroxypropyl substituent. This unique structure could confer specific reactivity and interactions not seen in similar compounds.

Properties

CAS No.

127971-57-7

Molecular Formula

C13H17N3O7

Molecular Weight

327.29 g/mol

IUPAC Name

4-(2-hydroxypentan-3-ylamino)-2-methyl-3,5-dinitrobenzoic acid

InChI

InChI=1S/C13H17N3O7/c1-4-9(7(3)17)14-11-10(15(20)21)5-8(13(18)19)6(2)12(11)16(22)23/h5,7,9,14,17H,4H2,1-3H3,(H,18,19)

InChI Key

HEGGKPOLCPEWLI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)O)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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